methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative. This compound is notable for its unique structural features, including the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyridine derivatives.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that facilitate nucleophilic substitution.
Esterification: The carboxylic acid group is esterified using methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production often involves continuous flow processes to enhance efficiency and yield. Key steps include:
Catalytic Fluorination: Using metal catalysts to introduce fluorine atoms.
High-Pressure Trifluoromethylation:
Automated Esterification: Utilizing automated systems for esterification to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing groups.
Synthesis: Intermediate in the synthesis of more complex fluorinated compounds.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Biomolecular Probes: Used in the development of probes for studying biological processes.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Diagnostic Agents: Utilized in the synthesis of diagnostic agents for imaging techniques.
Industry
Agrochemicals: Component in the synthesis of herbicides and pesticides.
Materials Science: Used in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance binding affinity and specificity by interacting with hydrophobic pockets or forming hydrogen bonds. These interactions can modulate the activity of the target, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Methyl 6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
- Methyl 6-fluoro-5-(methyl)pyridine-2-carboxylate
Uniqueness
Methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various applications, making it more versatile compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
1806386-09-3 |
---|---|
Molecular Formula |
C8H5F4NO2 |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
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